1-(3-Methylpyridin-2-yl)ethanol
Overview
Description
1-(3-Methylpyridin-2-yl)ethanol is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is also known as 3-Methyl-2-pyridineethanol. This compound is characterized by a pyridine ring substituted with a methyl group at the third position and an ethanol group at the second position. It is a colorless liquid that is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(3-Methylpyridin-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with ethylene oxide in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Another method involves the reduction of 3-methyl-2-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride in an alcohol solvent . Industrial production methods often utilize continuous flow processing to superheat solvents and perform reactions at elevated temperatures, which are not possible in bench-top reflux batch reactions .
Chemical Reactions Analysis
1-(3-Methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methyl-2-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 3-methyl-2-pyridineethanolamine when reacted with reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
1-(3-Methylpyridin-2-yl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-(3-Methylpyridin-2-yl)ethanol can be compared with other similar compounds, such as:
2-Methylpyridine: Similar in structure but lacks the ethanol group, making it less versatile in chemical reactions.
3-Methylpyridine: Similar but without the hydroxyl group, limiting its use in certain synthetic applications.
2-Pyridineethanol: Lacks the methyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a methyl group and an ethanol group on the pyridine ring, providing a balance of hydrophobic and hydrophilic properties that enhance its utility in various applications .
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJACGZRBVGLNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.